Diethyl methyl(pentan-2-yl)propanedioate
Description
Properties
CAS No. |
92155-94-7 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-methyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-9-10(4)13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 |
InChI Key |
WQZHVOLDWXWHOK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCC(C)C(C)(C(=O)OCC)C(=O)OCC |
Other CAS No. |
92155-94-7 |
Synonyms |
Methyl(1-methylbutyl)-malonic Acid Diethyl Ester; NSC 128194 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key parameters of Diethyl methyl(pentan-2-yl)propanedioate with related propanedioate esters:
Key Observations:
- Lipophilicity (LogP): The target compound’s LogP (2.55 ) is intermediate, reflecting balanced lipophilicity suitable for drug formulation. Derivatives with alkenyl groups (e.g., pent-4-enyl, LogP: 2.87 ) are more hydrophobic, while polar substituents like pyridinylmethyl reduce LogP (1.47 ) .
- Polar Surface Area (PSA): Aromatic or heterocyclic substituents (e.g., pyridinylmethyl) increase PSA, affecting solubility and membrane permeability. The target compound’s PSA (52.6 Ų ) is typical for alkyl malonates .
Preparation Methods
Formation of Diethyl Methylmalonate
Diethyl malonate undergoes deprotonation with sodium ethoxide in anhydrous ethanol, generating a resonance-stabilized enolate. Subsequent reaction with methyl iodide introduces the first alkyl group:
Key parameters:
Magnesium-Mediated Alkylation for Enhanced Reactivity
A patent by CN1321963C outlines an alternative strategy using magnesium alkoxides to generate highly reactive enolates, enabling efficient alkylation under milder conditions.
Synthesis of Diethyl Malonate Magnesium Ethylate
Diethyl malonate reacts with magnesium in ethanol, forming a magnesium alkoxide complex:
Conditions :
Dual Alkylation with Methyl and Pentan-2-yl Halides
The magnesium enolate reacts sequentially with methyl iodide and pentan-2-yl bromide:
Advantages :
Acid-Catalyzed Decarboxylative Alkylation
While less common, acid-catalyzed decarboxylation offers a route to α,α-dialkylated malonates. This method involves hydrolysis of the malonate ester followed by thermal decarboxylation.
Hydrolysis and Decarboxylation
Diethyl methyl(pentan-2-yl)propanedioate is hydrolyzed to the dicarboxylic acid, which undergoes decarboxylation under acidic conditions:
Limitations :
Comparative Analysis of Synthetic Routes
Key observations :
-
Magnesium-mediated alkylation achieves superior yields due to enhanced enolate nucleophilicity.
-
Sequential alkylation offers procedural simplicity but requires excess alkyl halides.
-
Acid-catalyzed methods are less efficient for dialkylated products.
Characterization and Purity Assessment
Spectroscopic Analysis
Chromatographic Purification
-
Flash chromatography : Silica gel eluted with ethyl acetate/hexanes (30:70).
-
Distillation : Vacuum distillation at 0.5 mmHg to isolate pure product.
Challenges and Optimization Strategies
-
Regioselectivity : Steric hindrance from the pentan-2-yl group may slow the second alkylation. Using polar aprotic solvents (e.g., DMF) improves reactivity.
-
Byproduct Formation : Over-alkylation or elimination products are minimized by controlling stoichiometry and reaction time.
-
Scale-Up : Magnesium-mediated methods are more amenable to industrial scaling due to reduced reaction times .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Diethyl methyl(pentan-2-yl)propanedioate with high regioselectivity?
- Methodological Answer : A two-step approach is recommended:
Enolate Formation : React diethyl propanedioate with a strong base (e.g., NaH or LDA) to generate the enolate ion. The choice of solvent (e.g., THF or DMF) and temperature (−78°C to 25°C) influences enolate stability .
Alkylation : Introduce 2-pentyl methyl electrophiles (e.g., methyl iodide or pentan-2-yl bromide) under inert conditions. Monitor reaction progress via TLC or GC-MS to minimize side products like over-alkylation or hydrolysis .
- Validation : Confirm regioselectivity using and NMR to verify substitution at the α-carbon of the propanedioate ester .
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Use software suites like SHELXL for refinement:
Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data to resolve bond lengths and angles.
Validation Tools : Apply the ADDSYM algorithm in PLATON to detect missed symmetry elements and validate space group assignments .
R-Factor Analysis : Aim for and . Discrepancies in thermal parameters (>0.05 Å) may indicate disorder or twinning .
Advanced Research Questions
Q. How can contradictions in thermodynamic property data (e.g., excess molar volumes) for this compound mixtures be resolved?
- Methodological Answer :
Experimental Replication : Repeat measurements using a vibrating-tube densimeter at controlled temperatures (288.2–348.2 K) and 101.3 kPa. Compare results with published datasets (e.g., Wang & Yan, 2010) to identify systematic errors .
Computational Modeling : Apply the Redlich-Kister equation to model non-ideal behavior. Use quantum mechanical calculations (e.g., DFT) to assess intermolecular interactions (e.g., dipole-dipole, H-bonding) in alcohol/ester mixtures .
- Case Study : For ethanol mixtures, deviations >5% may arise from incomplete mixing or solvent polarity effects. Use Karl Fischer titration to rule out moisture interference .
Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?
- Methodological Answer :
Enolate Characterization : Perform NMR in DMSO- to confirm enolate formation. A downfield shift at δ 160–170 ppm indicates resonance stabilization of the conjugate base .
Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with α,β-unsaturated ketones. A linear free-energy relationship (LFER) plot (log vs. σ) confirms nucleophilic attack as the rate-determining step .
- Advanced Analysis : Synchrotron-based XAS can track electron density changes at the carbonyl oxygen during the reaction, revealing transient intermediates .
Q. How can structural discrepancies in NMR vs. crystallographic data for this compound be reconciled?
- Methodological Answer :
Dynamic Effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. Perform variable-temperature NMR (VT-NMR) to detect rotational barriers in the pentan-2-yl group .
DFT Optimization : Compare experimental bond angles (e.g., C8–C7–C15 = 116.5° from XRD ) with B3LYP/6-31G(d)-optimized geometries. Deviations >2° suggest crystal packing forces or solvent co-crystallization .
Data-Driven Research Tools
Q. Which computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
EPI Suite : Estimate log and biodegradation half-lives using fragment-based methods. Cross-validate with experimental HPLC-derived log values .
Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments. A higher activation energy (>50 kJ/mol) for ester cleavage indicates environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
